molecular formula C10H12BrClMgO B14901904 (3-Chloro-4-i-butyloxyphenyl)magnesium bromide

(3-Chloro-4-i-butyloxyphenyl)magnesium bromide

Cat. No.: B14901904
M. Wt: 287.86 g/mol
InChI Key: KQPQJPNFTYQLPR-UHFFFAOYSA-M
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Description

(3-chloro-4-iso-butyloxyphenyl)magnesium bromide, 0.50 M in tetrahydrofuran (THF), is an organomagnesium compound commonly used in organic synthesis. It is a Grignard reagent, which is a class of compounds known for their ability to form carbon-carbon bonds, making them invaluable in the construction of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (3-chloro-4-iso-butyloxyphenyl)magnesium bromide typically involves the reaction of 3-chloro-4-iso-butyloxybromobenzene with magnesium metal in the presence of anhydrous THF. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The reaction conditions include:

    Temperature: Generally maintained at room temperature or slightly elevated.

    Reaction Time: Several hours to ensure complete conversion of the starting material.

    Catalyst: Iodine or a small amount of dibromoethane can be used to initiate the reaction.

Industrial Production Methods

In an industrial setting, the production of (3-chloro-4-iso-butyloxyphenyl)magnesium bromide follows similar principles but on a larger scale. The process involves:

    Large-scale reactors: Equipped with efficient stirring mechanisms to ensure uniform mixing.

    Continuous monitoring: To maintain optimal reaction conditions and ensure safety.

    Purification: The product is often purified by distillation or crystallization to remove any unreacted starting materials or by-products.

Chemical Reactions Analysis

Types of Reactions

(3-chloro-4-iso-butyloxyphenyl)magnesium bromide undergoes several types of chemical reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.

    Substitution Reactions: Can replace halides in organic compounds to form new carbon-carbon bonds.

    Coupling Reactions: Participates in reactions like the Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Carbonyl Compounds: Aldehydes, ketones, esters.

    Solvents: Anhydrous THF is commonly used to maintain the reactivity of the Grignard reagent.

    Catalysts: Palladium catalysts are often used in coupling reactions.

Major Products

    Alcohols: Formed from the reaction with carbonyl compounds.

    Biaryl Compounds: Result from coupling reactions.

Scientific Research Applications

(3-chloro-4-iso-butyloxyphenyl)magnesium bromide has a wide range of applications in scientific research:

    Organic Synthesis: Used to construct complex organic molecules, including pharmaceuticals and natural products.

    Material Science: Employed in the synthesis of polymers and advanced materials.

    Medicinal Chemistry: Utilized in the development of new drugs and therapeutic agents.

    Biological Studies: Investigated for its potential interactions with biological molecules and pathways.

Mechanism of Action

The mechanism of action of (3-chloro-4-iso-butyloxyphenyl)magnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This results in the formation of new carbon-carbon bonds. The molecular targets include:

    Electrophilic Centers: In various organic molecules.

Comparison with Similar Compounds

Similar Compounds

    Phenylmagnesium Bromide: Another Grignard reagent with similar reactivity but lacks the chloro and iso-butyloxy substituents.

    3-chlorophenylmagnesium Bromide: Similar structure but without the iso-butyloxy group.

Uniqueness

(3-chloro-4-iso-butyloxyphenyl)magnesium bromide is unique due to the presence of both chloro and iso-butyloxy groups, which can influence its reactivity and selectivity in chemical reactions. These substituents can provide steric and electronic effects that are beneficial in certain synthetic applications.

Properties

Molecular Formula

C10H12BrClMgO

Molecular Weight

287.86 g/mol

IUPAC Name

magnesium;1-chloro-2-(2-methylpropoxy)benzene-5-ide;bromide

InChI

InChI=1S/C10H12ClO.BrH.Mg/c1-8(2)7-12-10-6-4-3-5-9(10)11;;/h4-6,8H,7H2,1-2H3;1H;/q-1;;+2/p-1

InChI Key

KQPQJPNFTYQLPR-UHFFFAOYSA-M

Canonical SMILES

CC(C)COC1=C(C=[C-]C=C1)Cl.[Mg+2].[Br-]

Origin of Product

United States

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